molecular formula C18H17NO3 B2963596 5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione CAS No. 620931-50-2

5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione

Cat. No. B2963596
CAS RN: 620931-50-2
M. Wt: 295.338
InChI Key: YLRIIEKOEYGRFS-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indoles are crystalline colorless in nature with specific odors .

Scientific Research Applications

Novel Compound Synthesis and Structural Analysis

Studies have focused on synthesizing novel compounds within the indole-2,3-dione family and analyzing their molecular structures. For example, the synthesis and crystal structure analysis of various indole-2,3-dione derivatives reveal intricate molecular interactions, including hydrogen bonding and π-π interactions, suggesting their potential in material science and molecular engineering (Kaynak, Özbey, & Karalı, 2013).

Antimicrobial Activity

Indole-2,3-dione derivatives have been evaluated for their antimicrobial properties. A study synthesizing a series of these derivatives demonstrated significant in vitro antibacterial and antifungal activities, pointing towards their potential application in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Antiviral and Antituberculosis Potential

Further research on indole-2,3-dione derivatives has explored their antiviral and antituberculosis activities. Some compounds have shown effectiveness against viruses like HSV and tuberculosis bacteria, suggesting their role in creating new antiviral and antituberculosis medications (Sevinçli, Duran, Özbi̇l, & Karalı, 2020); (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Özbey, Kovalishyn, & Dimoglo, 2007).

Mechanism-based Inhibitor Development

One study characterizes 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione as a mechanism-based inhibitor of a specific enzyme, highlighting the potential for indole-2,3-dione derivatives in developing targeted therapeutic agents (Winski, Faig, Bianchet, Siegel, Swann, Fung, Duncan, Moody, Amzel, & Ross, 2001).

Chemical Synthesis and Drug Development

The versatility of isatins (indole-2,3-diones) in organic synthesis has been well-documented, showcasing their utility in synthesizing a wide array of heterocyclic compounds used in drug development and as modulators of biochemical processes (Garden & Pinto, 2001).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-3-6-14(7-4-12)22-10-9-19-16-8-5-13(2)11-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRIIEKOEYGRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322348
Record name 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

620931-50-2
Record name 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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